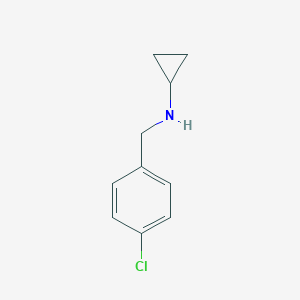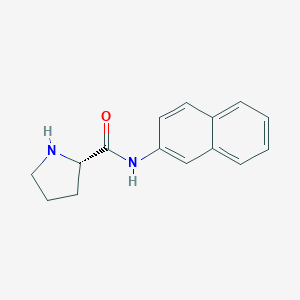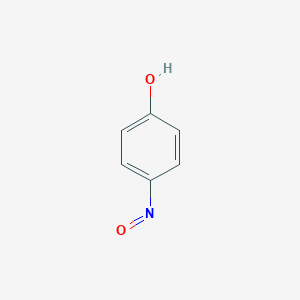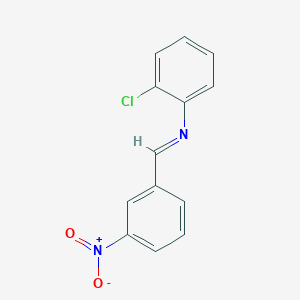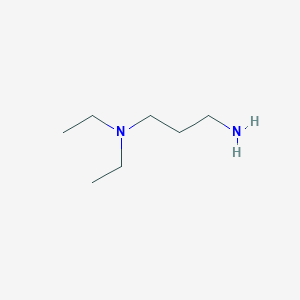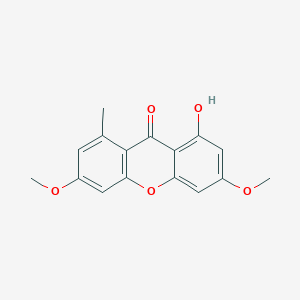
Lichexanthone
Overview
Description
Synthesis Analysis
In lichens, the biosynthesis of lichexanthone occurs through a set of enzymatic reactions that start with the molecule acetyl-CoA and sequentially add successive units, forming a longer chain that is cyclized into a double-ring structure . In 1977, Harris and Hay proposed a biogenetically modelled synthesis of this compound starting from the polycarbonyl compound 3,5,7,9,11,13-hexaoxotetradecanoic acid .Molecular Structure Analysis
The geometry of the this compound conformers was optimized at the B3LYP/6-31+G** level of theory . It was found that all conformations have similar energies and that the corresponding this compound radical is planar .Chemical Reactions Analysis
Xanthones are a class of secondary metabolites produced by plant organisms . They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .Physical And Chemical Properties Analysis
This compound is characterized by long yellow prismatic crystals . It has a density of 1.323 g/cm^3, a melting point of 189–190 °C, and a boiling point of 494 °C .Scientific Research Applications
Analytical Characterization and Antioxidant Properties : Lichexanthone was extracted from the lichen Laurera benguelensis and characterized using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectroscopy. The study also investigated its antioxidant properties, finding it to have weak antioxidant properties (Marković & Manojlovic, 2010).
Electrochemical Reduction : Research on the electrochemical reduction of this compound provided insights into its reduction mechanism, involving two one-electron transfers. This study contributes to understanding the electrochemical behaviors of this compound (Carvalho et al., 2009).
Chemical Composition of Plants and Lichens : this compound was identified as a component in various plants and lichens, such as Minquartia guianensis and Parmotrema lichexanthonicum. This contributes to the chemotaxonomic characterization of these species (El‐Seedi et al., 1994); (Micheletti et al., 2009).
Antimycobacterial Activity : Derivatives of this compound showed promising antimycobacterial activity against Mycobacterium tuberculosis. This highlights its potential in developing treatments for tuberculosis (Micheletti et al., 2013).
Glycation and Urease Inhibition Activities : this compound was evaluated for its potential in glycation and urease inhibition activities. However, it showed no activity in these areas (Atchade et al., 2012).
Cytotoxic and Antibiotic Activities : Structural modifications of this compound and other compounds isolated from Parmotrema lichexanthonicum were evaluated for their cytotoxic and antibiotic activities. Some derivatives were potentially cytotoxic against tumor cell lines (Micheletti et al., 2009).
Mosquito Larvicidal and Sperm Motility Enhancing Activities : Isolated from lichen Pyxine consocians, this compound exhibited activities such as mosquito larvicidal and human sperm motility enhancing (Kathirgamanathar et al., 2006).
Mechanism of Action
Future Directions
The last decades witnessed major advances regarding the elucidation of biosynthetic schemes leading to these fascinating compounds, accounting for the unique substitution patterns of a very vast majority of lichen xanthones . This review aims at gathering all the recent data regarding the lichen xanthones that has appeared since 1996 . The mechanisms underlying their synthesis need to be further investigated in order to exploit them for application purposes .
properties
IUPAC Name |
1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAGTHXVHQKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164977 | |
| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15222-53-4 | |
| Record name | Lichexanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15222-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lichexanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015222534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lichexanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICHEXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92O5D9Z07W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



